1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
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Description
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C11H8F6N4O2 and its molecular weight is 342.201. The purity is usually 95%.
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Mechanism of Action
The mode of action of a pyrazole compound would depend on its specific structure and the target it interacts with. It could act as an inhibitor, activator, or modulator of its target, leading to changes in cellular processes .
The biochemical pathways affected by a pyrazole compound would also depend on its specific target. It could affect pathways related to cell growth, inflammation, neurotransmission, or other processes .
The pharmacokinetics of a pyrazole compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on factors such as its chemical structure, formulation, route of administration, and individual patient characteristics .
The molecular and cellular effects of a pyrazole compound would be the result of its interaction with its target and the subsequent changes in biochemical pathways .
Environmental factors such as temperature, pH, and the presence of other substances could potentially influence the action, efficacy, and stability of a pyrazole compound .
Properties
IUPAC Name |
[2-methyl-5-(trifluoromethyl)pyrazol-3-yl] 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6N4O2/c1-20-4-5(8(19-20)11(15,16)17)9(22)23-7-3-6(10(12,13)14)18-21(7)2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMOUASDIYTJLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)OC2=CC(=NN2C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.